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molecular formula C12H11NO2 B8402669 (6-Methoxyquinolin-7-yl)acetaldehyde

(6-Methoxyquinolin-7-yl)acetaldehyde

Cat. No. B8402669
M. Wt: 201.22 g/mol
InChI Key: GAVWYPYSFVNBJH-UHFFFAOYSA-N
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Patent
US07538123B2

Procedure details

1.41 g of 6-methoxy-7-(2-methoxyvinyl)quinoline was dissolved in 40 ml of 2 N hydrochloric acid-tetrahydrofuran (1:1), and the obtained mixture was then stirred at 70° C. for 2 hours. The reaction solution was cooled to a room temperature. It was diluted with ethyl acetate and then washed with a saturated sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution. The organic layer was dried over magnesium sulfate and then concentrated under a reduced pressure, so as to obtain 1.45 g of (6-methoxyquinolin-7-yl)acetaldehyde containing triphenylphosphine oxide. This compound was used in the following reaction without further purification.
Name
6-methoxy-7-(2-methoxyvinyl)quinoline
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
hydrochloric acid tetrahydrofuran
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[CH:13]=[CH:14][O:15]C)[N:9]=[CH:8][CH:7]=[CH:6]2>Cl.O1CCCC1.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[CH2:13][CH:14]=[O:15])[N:9]=[CH:8][CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
6-methoxy-7-(2-methoxyvinyl)quinoline
Quantity
1.41 g
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=CC1C=COC
Name
hydrochloric acid tetrahydrofuran
Quantity
40 mL
Type
solvent
Smiles
Cl.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the obtained mixture was then stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to a room temperature
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C=CC=NC2=CC1CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 110%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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